molecular formula C15H20N2O2S B2388912 N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396628-23-1

N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2388912
CAS No.: 1396628-23-1
M. Wt: 292.4
InChI Key: JOFBYMXKSFAQGY-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a chemical compound that belongs to the class of thiazepane derivatives This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms The compound also features an isopropylphenyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the formation of the thiazepane ring followed by the introduction of the isopropylphenyl and carboxamide groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable thiol with an amine in the presence of a cyclizing agent can lead to the formation of the thiazepane ring. Subsequent functionalization steps introduce the isopropylphenyl and carboxamide groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(4-isopropylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide can be compared with other thiazepane derivatives and related compounds. Similar compounds include:

  • N-(4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
  • N-(4-ethylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
  • N-(4-propylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

These compounds share the thiazepane ring structure but differ in the substituents attached to the phenyl group. The uniqueness of this compound lies in its specific isopropylphenyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5-oxo-N-(4-propan-2-ylphenyl)-1,4-thiazepane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-10(2)11-3-5-12(6-4-11)16-15(19)13-9-20-8-7-14(18)17-13/h3-6,10,13H,7-9H2,1-2H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFBYMXKSFAQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CSCCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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